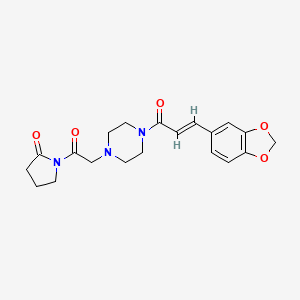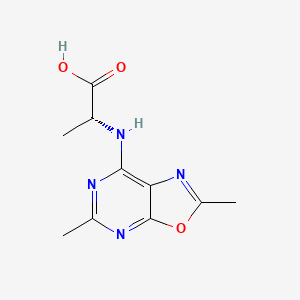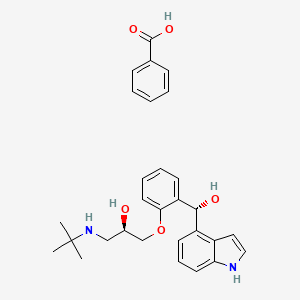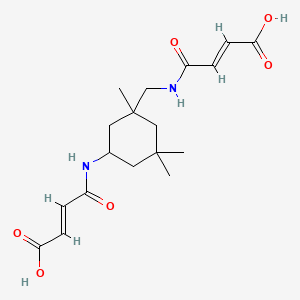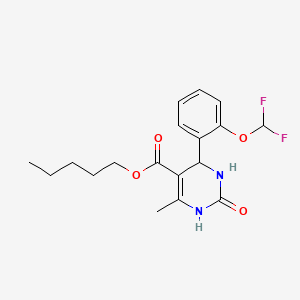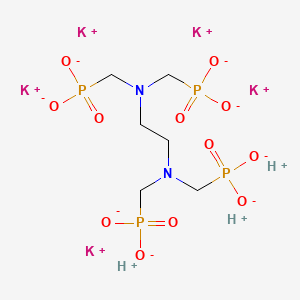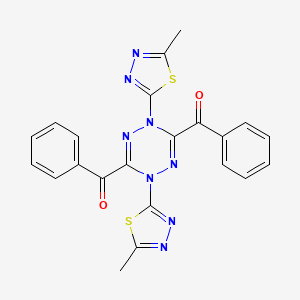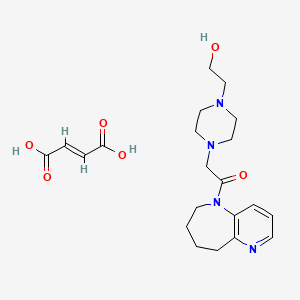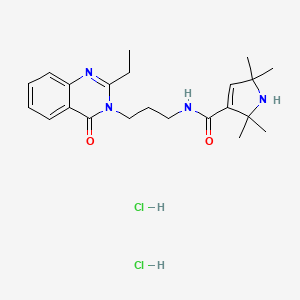
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring, a quinazolinyl group, and multiple methyl groups. It is typically used in various scientific research applications due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves several steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Quinazolinyl Group: The quinazolinyl group can be introduced through a nucleophilic substitution reaction, where a suitable quinazoline derivative reacts with the pyrrole ring.
Addition of the Propyl Chain: The propyl chain can be added through a Friedel-Crafts alkylation reaction.
Methylation: The methyl groups can be introduced through a methylation reaction using methyl iodide and a strong base.
Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler pyrrole derivative with similar chemical properties.
2-Ethyl-4-oxo-3(4H)-quinazoline: A quinazoline derivative with potential biological activity.
N-Propyl-2,2,5,5-tetramethylpyrrolidine: A related compound with a similar propyl chain and methyl groups.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its complex structure, which combines multiple functional groups and rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93799-16-7 |
|---|---|
Formule moléculaire |
C22H32Cl2N4O2 |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
N-[3-(2-ethyl-4-oxoquinazolin-3-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H30N4O2.2ClH/c1-6-18-24-17-11-8-7-10-15(17)20(28)26(18)13-9-12-23-19(27)16-14-21(2,3)25-22(16,4)5;;/h7-8,10-11,14,25H,6,9,12-13H2,1-5H3,(H,23,27);2*1H |
Clé InChI |
CXMZTUZSBRCOHL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=O)N1CCCNC(=O)C3=CC(NC3(C)C)(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


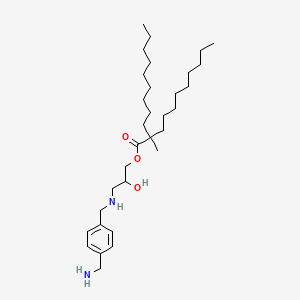
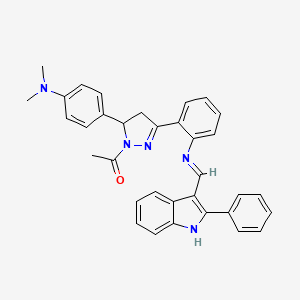
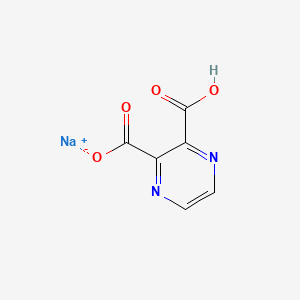
![2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15182817.png)
